molecular formula C10H9F3O2 B1603737 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid CAS No. 1214352-00-7

2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1603737
CAS No.: 1214352-00-7
M. Wt: 218.17 g/mol
InChI Key: ZRKPLBYMYLSCBD-UHFFFAOYSA-N
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Description

“2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1214352-00-7 . It has a molecular weight of 218.18 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H9F3O2/c1-6-2-7(5-9(14)15)4-8(3-6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) .


Physical and Chemical Properties Analysis

The compound is solid in its physical form .

Scientific Research Applications

Antimicrobial and Antitumor Activities

The compound has been utilized in the synthesis of derivatives demonstrating antimicrobial activity against specific microorganisms, albeit without significant antifungal activity against yeast-like fungi. However, certain derivatives have shown inhibitory effects on mycelial growth and possess antitumor activity towards breast cancer. This suggests its potential in developing antimicrobial agents and cancer therapeutics (Demirbas et al., 2004).

Production of Phenylacetic Acid Derivatives

In the context of microbial culture studies, derivatives of phenylacetic acid have been isolated, indicating the compound's role in the biosynthesis of metabolites with antimicrobial properties. This underlines the chemical's significance in microbial studies and its potential application in identifying new bioactive compounds (Varma et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering protein synthesis and cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. The trifluoromethyl group can enhance the compound’s binding affinity, making it a potent modulator of biochemical pathways. This interaction can result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization. These interactions are essential for understanding the compound’s impact on overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-2-7(5-9(14)15)4-8(3-6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKPLBYMYLSCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612613
Record name [3-Methyl-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214352-00-7
Record name [3-Methyl-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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